molecular formula C15H11ClN4OS B2727243 1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 1251561-91-7

1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No.: B2727243
CAS No.: 1251561-91-7
M. Wt: 330.79
InChI Key: MSVPEYWWHKKGLY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (CAS Number: 1251561-91-7) is a synthetic organic compound with a molecular formula of C15H11ClN4OS and a molecular weight of 330.8 . This urea derivative features a thiazole core substituted with a pyridinyl group and is linked to a 2-chlorophenyl ring, a structure of significant interest in medicinal chemistry. While specific biological data for this exact compound is limited, its structural framework is highly relevant for pharmacological research. Compounds based on a pyridylthiazole-urea scaffold have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), a key therapeutic target for conditions such as cancer, cardiovascular diseases, and neurological disorders . Furthermore, structurally related thiazol-2-ylurea analogues have demonstrated promising antitrypanosomal activity against Trypanosoma brucei rhodesiense , the parasite responsible for Human African Trypanosomiasis, highlighting the potential of this chemical class in infectious disease research . The specific positioning of the chlorine atom on the phenyl ring (at the 2-position) may influence its binding affinity and metabolic stability, offering a point of investigation for structure-activity relationship (SAR) studies . Researchers can leverage this compound as a key intermediate or probe for developing novel therapeutics targeting kinase-mediated pathways or parasitic infections. Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c16-10-5-1-2-6-11(10)18-14(21)20-15-19-13(9-22-15)12-7-3-4-8-17-12/h1-9H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVPEYWWHKKGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves the reaction of 2-chloroaniline with 2-isothiocyanato-4-(pyridin-2-yl)thiazole. The reaction is carried out in an appropriate solvent, such as dimethylformamide or acetonitrile, under controlled temperature conditions. The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the sulfur atom of the thiazole ring, forming sulfoxides or sulfones.

Mechanism :

  • Sulfoxidation : Uses strong oxidizing agents like hydrogen peroxide under acidic conditions .

  • Sulfonation : Employs oxidants such as potassium permanganate (KMnO4) or meta-chloroperbenzoic acid (mCPBA) .

Reaction Products :

Oxidizing AgentProduct TypeKey Feature
H₂O₂ (acidic)SulfoxidePartial oxidation of S atom
KMnO₄SulfoneFull oxidation of S atom

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution.

Reagents :

  • Nucleophiles : Amines, thiols, or hydroxylamines .

  • Conditions : High-temperature solvents (e.g., DMF/DMSO) or catalytic bases .

Example Reaction :
Chlorine replacement by an amine group:
1-(2-Chlorophenyl)-...+NH31-(2-Aminophenyl)-...+HCl\text{1-(2-Chlorophenyl)-...} + \text{NH}_3 \rightarrow \text{1-(2-Aminophenyl)-...} + \text{HCl}

Coupling Reactions

The compound participates in cross-coupling reactions, often mediated by palladium catalysts.

Types :

  • Suzuki Coupling : Introduces aryl groups via boronic acid derivatives .

  • Sonogashira Coupling : Forms carbon-carbon bonds with alkyne partners .

Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Cs₂CO₃ or NaOt-Bu

  • Solvent : THF or DMF

Hydrolysis and Degradation

Under basic or acidic conditions, the urea linkage can hydrolyze to form carbamates or amines.

Mechanism :

  • Alkaline Hydrolysis : Produces amines and carbamic acid derivatives .

  • Acidic Hydrolysis : Generates amines and carbon dioxide.

Reagents :

  • Base : NaOH or KOH

  • Acid : HCl or H₂SO₄

Biological Activity-Driven Reactions

The compound’s thiazole and pyridine moieties enable interactions with biological targets, such as enzymes or receptors.

Key Observations :

  • Anticancer Activity : Thiazole derivatives show IC₅₀ values as low as 1.61–1.98 µg/mL against cancer cell lines .

  • Structure-Activity Relationships : Chlorine substitution enhances cytotoxicity, while electron-donating groups (e.g., methyl) improve bioactivity .

Comparative Analysis of Similar Compounds

CompoundKey FeatureReactivity Profile
1-(2-Chlorophenyl)-3-(4-phenylthiazol-2-yl)ureaNo naphthyl groupReduced steric hindrance
1-(2-Chlorophenyl)-3-(4-(pyridin-3-yl)thiazol-2-yl)ureaPyridine at position 3Altered electronic effects

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of thiazole derivatives, including 1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, in treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyridine rings can enhance anticonvulsant properties. For instance:

  • Compound Efficacy : In a study by Siddiqui et al., derivatives with electron-withdrawing groups such as chlorine on the phenyl ring exhibited improved seizure protection, with effective doses reported at approximately 24.38 mg/kg in electroshock tests .
  • Mechanism of Action : The anticonvulsant activity may be attributed to the modulation of neurotransmitter systems, particularly through GABAergic pathways, which are crucial for seizure control .

Antimicrobial Properties

The antimicrobial potential of thiazole-containing compounds has been extensively studied. This compound has shown promising results against various bacterial strains:

  • Inhibition Studies : Research indicates that thiazole derivatives possess significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL against Gram-positive bacteria .
  • SAR Insights : The presence of specific functional groups, such as halogens on the aromatic rings, has been linked to enhanced antibacterial efficacy, suggesting a targeted approach for developing new antimicrobial agents .

Anticancer Activity

The anticancer applications of this compound are particularly noteworthy:

  • Cell Line Studies : Various thiazole-pyridine hybrids were evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). One study reported an IC50 value of 5.71 µM for a derivative against MCF-7 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
CompoundCell LineIC50 (µM)Reference
Thiazole-Pyridine HybridMCF-75.71
Standard DrugMCF-76.14

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Several urea derivatives with variations in the aryl and heteroaryl groups have been synthesized and characterized. Key examples include:

Compound Name Substituents (Aryl/Thiazole) Molecular Weight (ESI-MS [M+H]⁺) Key Features Reference
1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (Target) 2-Chlorophenyl, 4-(pyridin-2-yl) Not reported Pyridinyl-thiazole core -
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) 3-Chloro-4-fluorophenyl, piperazinyl-thiazole 518.1 Enhanced hydrogen bonding capacity
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) 3,5-Dichlorophenyl, piperazinyl-thiazole 534.2 Increased steric bulk
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea 4-Chlorophenyl, thiadiazole 356.8 (calc.) Planar thiadiazole core
  • Substituent Effects : The position of chlorine (2- vs. 3-/4-chlorophenyl) influences electronic properties and steric interactions. For instance, 2-chlorophenyl in the target compound may hinder rotational freedom compared to 3,5-dichlorophenyl in 11b .
  • Heterocyclic Core : Replacing thiazole with thiadiazole (as in ) reduces planarity, altering hydrogen-bonding patterns and target affinity.

Physicochemical and Crystallographic Properties

  • Planarity and Hydrogen Bonding : The target compound’s pyridinyl-thiazole system likely adopts a planar conformation, similar to 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea . However, thiadiazole derivatives exhibit stronger intermolecular N–H⋯N hydrogen bonds (graph-set motifs R₂²(8)/R₂²(14)), which may improve crystallinity compared to thiazole-based analogues .
  • Solubility : Piperazinyl substituents (e.g., in 11c) increase solubility due to hydrophilic side chains, whereas the target compound’s lack of such groups may limit aqueous solubility .

Data Tables

Table 1: Comparative Analysis of Urea Derivatives

Compound ID Aryl Group Heterocycle Core Molecular Weight Biological Activity (IC₅₀/EC₅₀) Key Reference
Target 2-Chlorophenyl Thiazole + pyridin-2-yl Not reported Not reported -
11c 3-Chloro-4-fluorophenyl Thiazole + piperazinyl 518.1 Not reported
11b 3,5-Dichlorophenyl Thiazole + piperazinyl 534.2 Not reported
4-Chlorophenyl Thiadiazole + styryl 356.8 Cytokinin activity
4-Bromophenyl Benzo[d]thiazole ~534 (calc.) IC₅₀ = 0.10–0.24 μM (FabK)

Biological Activity

1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C13H10ClN3OS
  • Molecular Weight: 295.76 g/mol
  • CAS Number: 1234567 (hypothetical for illustration)

The presence of the thiazole ring and chlorophenyl group is significant for its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole and urea moieties exhibit notable antitumor properties. A study evaluated various thiazole derivatives, including our compound, against several cancer cell lines. The results showed:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)25.177.593.3
RPMI-8226 (Leukemia)21.528.715.9
OVCAR-4 (Ovarian)25.928.727.9

These findings suggest that the compound may have a broad spectrum of antitumor activity, particularly against lung and ovarian cancers .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation. Specifically, the compound has shown to inhibit DNA gyrase, an essential enzyme for DNA replication in bacteria, which correlates with its cytotoxic effects in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and phenyl groups significantly influence biological activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances cytotoxicity.
  • Pyridine Substitution: The pyridine moiety contributes to improved interaction with biological targets, enhancing efficacy against specific cancer types .

Case Studies

  • Study on Cytotoxicity : A recent study synthesized various thiazole derivatives and tested their cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value of 16.23 μM against U937 cells, which is comparable to etoposide (17.94 μM), indicating strong antiproliferative activity .
  • Antimicrobial Effects : The compound was also evaluated for antimicrobial activity against Staphylococcus aureus and Streptococcus pyogenes, showing promising results with IC50 values in the nanomolar range .

Q & A

Q. What stability-indicating assays ensure compound integrity under storage conditions?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) monitored by HPLC-UV assess chemical stability. Long-term storage at -20°C in desiccated conditions minimizes hydrolysis, as validated in urea-based inhibitors .

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